(((2-Ethylhexyl)oxy)methyl)dihexylphosphine oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide involves the reaction of dihexylphosphine oxide with 2-ethylhexyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can also be reduced under specific conditions to yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require alkyl halides or aryl halides as reagents, along with a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield higher oxidation state phosphine oxides, while substitution reactions produce various alkyl or aryl derivatives .
Scientific Research Applications
Chemistry: [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions .
Biology: In biological research, this compound is used to study the interactions between phosphine oxides and biological molecules. It is also investigated for its potential as a bioactive agent .
Medicine: [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymer formulations. Its unique chemical properties enhance the performance and stability of these products .
Mechanism of Action
The mechanism of action of [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
- Trihexylphosphine oxide
- Dihexylphosphine oxide
- Hexylphosphonic acid
Comparison: [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is unique due to the presence of the 2-ethylhexyl group, which imparts distinct lipophilic properties. This makes it more effective in applications requiring enhanced solubility in non-polar solvents compared to its analogs .
Properties
CAS No. |
84963-43-9 |
---|---|
Molecular Formula |
C21H45O2P |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
3-(dihexylphosphorylmethoxymethyl)heptane |
InChI |
InChI=1S/C21H45O2P/c1-5-9-12-14-17-24(22,18-15-13-10-6-2)20-23-19-21(8-4)16-11-7-3/h21H,5-20H2,1-4H3 |
InChI Key |
OMIIFOOFQQHAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(CCCCCC)COCC(CC)CCCC |
Origin of Product |
United States |
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